molecular formula C10H17N3 B13597000 4-(1-ethyl-1H-imidazol-2-yl)piperidine

4-(1-ethyl-1H-imidazol-2-yl)piperidine

Cat. No.: B13597000
M. Wt: 179.26 g/mol
InChI Key: BQKVEUZIEIMRML-UHFFFAOYSA-N
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Description

4-(1-ethyl-1H-imidazol-2-yl)piperidine is a heterocyclic compound that contains both an imidazole and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both the imidazole and piperidine rings in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ethyl-1H-imidazol-2-yl)piperidine typically involves the formation of the imidazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(1-ethyl-1H-imidazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Both the imidazole and piperidine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazolones, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1-ethyl-1H-imidazol-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-methyl-1H-imidazol-2-yl)piperidine
  • 4-(1-ethyl-1H-benzimidazol-2-yl)piperidine
  • 4-(1-ethyl-1H-imidazol-4-yl)piperidine

Uniqueness

4-(1-ethyl-1H-imidazol-2-yl)piperidine is unique due to the specific positioning of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

4-(1-ethylimidazol-2-yl)piperidine

InChI

InChI=1S/C10H17N3/c1-2-13-8-7-12-10(13)9-3-5-11-6-4-9/h7-9,11H,2-6H2,1H3

InChI Key

BQKVEUZIEIMRML-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C2CCNCC2

Origin of Product

United States

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